molecular formula C10H15NO B13154730 O-(4-Isopropylbenzyl)hydroxylamine

O-(4-Isopropylbenzyl)hydroxylamine

Cat. No.: B13154730
M. Wt: 165.23 g/mol
InChI Key: WXJYYFFOSSNXKM-UHFFFAOYSA-N
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Description

O-(4-Isopropylbenzyl)hydroxylamine is an organic compound with the molecular formula C10H15NO. It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 4-isopropylbenzyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

O-(4-Isopropylbenzyl)hydroxylamine can be synthesized through the alkylation of hydroxylamine with 4-isopropylbenzyl halides. The reaction typically involves the use of a base such as sodium hydroxide to deprotonate the hydroxylamine, followed by the addition of the 4-isopropylbenzyl halide to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

O-(4-Isopropylbenzyl)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O-(4-Isopropylbenzyl)hydroxylamine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of C-N bonds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism by which O-(4-Isopropylbenzyl)hydroxylamine exerts its effects involves its ability to act as an electrophilic aminating agent. It can facilitate the formation of C-N bonds through nucleophilic substitution reactions. The molecular targets and pathways involved include interactions with nucleophilic sites on organic molecules, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

  • O-Benzoylhydroxylamine
  • O-(Diphenylphosphinyl)hydroxylamine
  • Hydroxylamine-O-sulfonic acid

Uniqueness

O-(4-Isopropylbenzyl)hydroxylamine is unique due to the presence of the 4-isopropylbenzyl group, which imparts specific steric and electronic properties. This makes it particularly useful in selective aminating reactions and in the synthesis of compounds with specific structural requirements .

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

O-[(4-propan-2-ylphenyl)methyl]hydroxylamine

InChI

InChI=1S/C10H15NO/c1-8(2)10-5-3-9(4-6-10)7-12-11/h3-6,8H,7,11H2,1-2H3

InChI Key

WXJYYFFOSSNXKM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CON

Origin of Product

United States

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